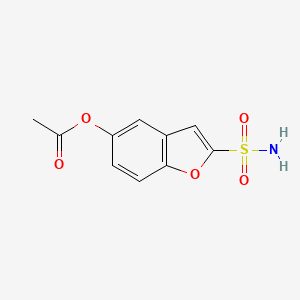

(2-Sulfamoyl-1-benzofuran-5-yl) acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO5S |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

(2-sulfamoyl-1-benzofuran-5-yl) acetate |

InChI |

InChI=1S/C10H9NO5S/c1-6(12)15-8-2-3-9-7(4-8)5-10(16-9)17(11,13)14/h2-5H,1H3,(H2,11,13,14) |

InChI Key |

NUARHGBISYYDOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sulfamoyl 1 Benzofuran 5 Yl Acetate and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of (2-Sulfamoyl-1-benzofuran-5-yl) acetate (B1210297) reveals several potential disconnection points, offering flexibility in the design of a synthetic route. The primary disconnections involve the formation of the benzofuran (B130515) core and the introduction of the sulfamoyl and acetate groups.

Primary Disconnections:

C-S Bond Disconnection: The bond between the benzofuran ring and the sulfamoyl group can be disconnected, suggesting a late-stage sulfamoylation of a pre-formed 5-acetoxy-1-benzofuran intermediate. This approach relies on the selective functionalization of the C2-position of the benzofuran.

Benzofuran Ring Disconnection: The benzofuran ring itself can be disconnected in several ways, pointing towards various cyclization strategies. Common disconnections are at the O1-C2 and C3-C3a bonds, or the C2-C3 and C7a-O1 bonds. These lead to precursors such as substituted phenols and acetylenes, or salicylaldehydes and α-halo ketones.

C-O (Acetate) Bond Disconnection: The ester bond of the acetate group can be disconnected, indicating that the final step could be the acetylation of a 5-hydroxy-1-benzofuran-2-sulfonamide (B13873091) precursor.

Based on these primary disconnections, two plausible forward synthetic strategies emerge:

Strategy A: Late-Stage Sulfamoylation

This strategy prioritizes the early formation of the 5-substituted benzofuran core.

Formation of 5-hydroxybenzofuran: Construction of the benzofuran ring with a hydroxyl group at the 5-position.

Acetylation: Protection of the hydroxyl group as an acetate ester.

Sulfamoylation: Introduction of the sulfamoyl group at the 2-position of the 5-acetoxybenzofuran.

Strategy B: Early Introduction of a Sulfur-Containing Moiety

This approach involves incorporating a sulfur-containing group early in the synthesis, which is later converted to the sulfamoyl group.

Synthesis of a 2-thio or 2-sulfonyl substituted benzofuran: Construction of the benzofuran ring already bearing a sulfur functional group at the 2-position.

Functionalization at the 5-position: Introduction of the hydroxyl or acetoxy group at the 5-position.

Conversion to Sulfamoyl Group: Transformation of the sulfur-containing group at the 2-position into the desired sulfamoyl moiety.

The choice between these strategies would depend on the availability of starting materials, the feasibility of each synthetic step, and the potential for side reactions.

Synthesis of the Benzofuran Core

The construction of the benzofuran scaffold is a cornerstone of the synthesis. Several robust methods have been developed for this purpose, including intramolecular cyclizations and transition-metal-catalyzed reactions.

Intramolecular cyclization is a classic and effective method for forming the benzofuran ring. These reactions typically involve the formation of the O-C bond to close the furan (B31954) ring.

One common approach involves the reaction of a salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) with a compound containing a leaving group alpha to a carbonyl. For instance, the condensation of a substituted salicylaldehyde with chloroacetone (B47974) can yield a 2-acetylbenzofuran, which can be a versatile intermediate. jocpr.com

Another powerful intramolecular cyclization is the Perkin rearrangement, which has been historically significant in the synthesis of benzofurans. jocpr.com More modern approaches often utilize base-mediated cyclization of appropriately substituted phenols.

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the construction of heterocyclic systems, including benzofurans. These methods often offer high efficiency and functional group tolerance.

A prevalent strategy involves the coupling of a 2-halophenol with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization. This can be performed in a one-pot fashion. nih.gov The versatility of this method allows for the synthesis of a wide range of substituted benzofurans by varying the coupling partners.

Another palladium-catalyzed approach is the intramolecular oxidative C-H/O-H cyclization of 2-vinylphenols. This method directly forms the C2-O bond of the benzofuran ring.

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Sonogashira Coupling/Cyclization | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base | One-pot synthesis from 2-halophenols and alkynes. | nih.gov |

| Intramolecular O-Arylation | Pd catalyst, ligand, base | Cyclization of 2'-halophenyl ketones. | researchgate.net |

| Oxidative C-H/O-H Cyclization | Pd(OAc)₂, oxidant | Direct formation of the C2-O bond from 2-vinylphenols. | nsf.gov |

Beyond the more common methods, other strategies have been developed for the synthesis of the benzofuran core. These include reactions involving other transition metals like copper and gold, as well as metal-free approaches.

For example, copper-catalyzed intramolecular C-O bond formation provides a valuable alternative to palladium-based systems. Acid-catalyzed cyclizations of phenoxy ketones or acetals are also well-established methods for benzofuran synthesis.

Introduction of the Sulfamoyl Moiety at the 2-Position

The introduction of the sulfamoyl group at the C2 position of the benzofuran ring is a critical and potentially challenging step. The C2 position of benzofuran is known to be the most acidic and is susceptible to electrophilic substitution, which can be exploited for functionalization. hw.ac.uk

Direct C-H sulfamoylation, while an attractive and atom-economical approach, is a developing area of research. For an electron-rich heterocycle like benzofuran, direct sulfamoylation could potentially be achieved under specific conditions.

A plausible approach would involve the deprotonation of the C2 position with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a 2-lithiobenzofuran intermediate. This nucleophilic species could then react with a suitable electrophilic sulfamoylating agent, such as sulfamoyl chloride or a related derivative, to install the sulfamoyl group. However, the stability of the 2-lithiobenzofuran and the reactivity of the sulfamoylating agent would be critical factors for the success of this reaction.

Alternatively, electrophilic sulfamoylation could be explored. This might involve the reaction of the benzofuran with a strong sulfamoylating agent in the presence of a Lewis acid catalyst. However, controlling the regioselectivity and avoiding side reactions on the electron-rich benzofuran ring would be a significant challenge.

Given the limited specific literature on the direct 2-sulfamoylation of benzofurans, another viable strategy would be to first introduce a sulfonyl chloride group at the 2-position, which can then be readily converted to the sulfonamide. This can be achieved by reacting the 2-lithiobenzofuran with sulfur dioxide, followed by treatment with an oxidizing agent and a chlorinating agent (e.g., N-chlorosuccinimide). The resulting 2-benzofuransulfonyl chloride can then be reacted with ammonia (B1221849) to furnish the desired 2-sulfamoylbenzofuran.

Transformation of Precursors to Sulfamoyl Groups

The introduction of a sulfamoyl group (-SO₂NH₂) at the C2 position of the benzofuran ring is a critical step. This functional group is typically installed via a two-step sequence involving the formation of a sulfonyl chloride intermediate followed by amination.

One viable route to a precursor, benzofuran-2-sulfonamide, involves the sequential reaction of a benzofuran starting material with n-butyllithium (n-BuLi) to achieve lithiation at the C2 position, followed by quenching with sulfur dioxide (SO₂). The resulting sulfinate can then be treated with N-chlorosuccinimide (NCS) to form the benzofuran-2-sulfonyl chloride. Subsequent reaction of this intermediate with ammonium (B1175870) hydroxide (B78521) (NH₄OH) furnishes the desired 2-sulfamoylbenzofuran. researchgate.net

The classical approach to forming primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a protected ammonia equivalent. nih.gov The sulfonyl chloride acts as a potent electrophile, readily undergoing nucleophilic attack by ammonia. alrasheedcol.edu.iq This reaction is typically carried out in a suitable solvent, with the addition of a base to neutralize the HCl byproduct. While widely applicable, the synthesis of the initial sulfonyl chloride via direct chlorosulfonation of the benzofuran ring can be challenging due to the harsh, oxidative conditions required, which may not be compatible with other functional groups on the molecule. nih.gov Therefore, the lithiation-sulfonylation pathway often provides a milder and more controlled alternative for sensitive substrates like benzofurans. researchgate.net

Introduction of the Acetate Moiety at the 5-Position

The 5-acetoxy group is another key feature of the target molecule. Its synthesis is most commonly achieved by the acetylation of a 5-hydroxybenzofuran precursor.

The esterification of a 5-hydroxybenzofuran is a standard transformation for installing the acetate moiety. This reaction is typically performed by treating the phenolic hydroxyl group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base, commonly a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to deprotonate the phenol (B47542), increasing its nucleophilicity, and to scavenge the acidic byproduct (acetic acid or HCl) generated during the reaction. This method is generally high-yielding and proceeds under mild conditions, making it compatible with a wide range of other functional groups.

The critical precursor for acetylation is 5-hydroxybenzofuran, and several methods exist for its synthesis. One common strategy involves the demethylation of the more readily available 5-methoxybenzofuran (B76594). researchgate.net This ether cleavage can be accomplished using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Alternatively, 5-hydroxybenzofurans can be synthesized more directly. A powerful method involves the PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones. thieme-connect.deresearchgate.net This approach allows for the direct functionalization of the hydroquinone (B1673460) C(sp²)-H bond, providing access to a variety of substituted 5-hydroxybenzofurans in good yields. thieme-connect.deresearchgate.net Another route is the Nenitzescu reaction, which can be adapted for the exclusive formation of compounds like 3-acetyl-5-hydroxy-2-methylbenzofuran. colab.ws These methods provide versatile entry points to the 5-hydroxybenzofuran core, which can then be acetylated as described above.

Total Synthesis Strategies for (2-Sulfamoyl-1-benzofuran-5-yl) Acetate

A plausible total synthesis for this compound can be constructed by combining the aforementioned methodologies in a logical sequence. A potential retrosynthetic analysis suggests that the final step would be the acetylation of a 2-sulfamoyl-1-benzofuran-5-ol intermediate.

A forward synthesis could commence as follows:

Formation of a 5-Substituted Benzofuran Core: The synthesis could start with the construction of a 5-methoxybenzofuran. This can be achieved through various classical methods, such as the Perkin rearrangement or from a substituted phenol and an α-halo ketone followed by cyclization.

C2-Sulfamoylation: The 5-methoxybenzofuran intermediate would then undergo functionalization at the C2 position. Following the procedure analogous to that described in the literature, the compound would be treated with n-BuLi, followed by SO₂, NCS, and finally NH₄OH to install the sulfamoyl group. researchgate.net

Demethylation to Reveal the 5-Hydroxy Group: The 5-methoxy-2-sulfamoylbenzofuran would then be demethylated using a reagent like BBr₃ to yield 2-sulfamoyl-1-benzofuran-5-ol. researchgate.net

Final Acetylation: The synthesis would conclude with the acetylation of the 5-hydroxy group using acetic anhydride and a base like pyridine to afford the final target compound, this compound.

This proposed pathway is modular and relies on well-precedented transformations, offering a rational approach to the target molecule.

Reaction Optimization and Process Intensification Studies

The efficiency of benzofuran synthesis, particularly the construction of the core ring, is often dependent on the careful optimization of reaction conditions. Palladium-catalyzed Sonogashira coupling of a substituted iodophenol with a terminal alkyne, followed by intramolecular cyclization, is a cornerstone of modern benzofuran synthesis. nih.gov

Optimization studies for these reactions often involve screening various parameters to maximize yield and minimize reaction time. For instance, in a three-component synthesis of 2,3-disubstituted benzofurans, variables such as the palladium catalyst, the copper co-catalyst, the base, and the solvent are systematically evaluated. nih.gov Microwave irradiation has also been employed to shorten reaction times and reduce the formation of side products. nih.gov

The table below summarizes the optimization of a Sonogashira coupling reaction for a benzofuran synthesis, highlighting the impact of different bases and solvents on the reaction yield. researchgate.net

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 24 | Low Conversion |

| 2 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 24 | Low Conversion |

| 3 | Pd(PPh₃)₂Cl₂ / CuI | DBU | DMF | 100 | 24 | 55 |

| 4 | Pd(PPh₃)₂Cl₂ / CuI | DBU | Toluene | 100 | 24 | 92 |

As the data indicates, changing the base from triethylamine (Et₃N) to the stronger, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and switching the solvent from DMF to Toluene dramatically improved the reaction outcome. researchgate.net

The development of novel and more efficient catalysts is a driving force in synthetic organic chemistry. The synthesis of benzofurans has benefited immensely from advances in transition-metal catalysis. Palladium- and copper-based catalysts are particularly prominent, especially in Sonogashira coupling reactions that form a key C-C bond prior to cyclization. nih.gov

Recent research has focused on developing catalysts that enable direct C-H functionalization, which avoids the need for pre-functionalized starting materials (e.g., haloarenes), thus improving atom economy. nih.gov Ruthenium-catalyzed C-H alkenylation followed by aerobic annulation is one such efficient method for creating highly substituted benzofurans from simple m-hydroxybenzoic acids and alkynes. researchgate.net Similarly, rhodium complexes have been used to catalyze reactions between benzamides and vinylene carbonate via C-H activation to yield benzofuran heterocycles. thieme-connect.de

The development of heterogeneous catalysts, such as palladium supported on silica, offers advantages in terms of catalyst recovery and reuse, which is crucial for process intensification and green chemistry. Such supported catalysts have been successfully used in Suzuki and Sonogashira couplings on benzofuran scaffolds. thieme-connect.com These advanced catalytic systems not only improve the efficiency and environmental footprint of the synthesis but also broaden the scope of accessible benzofuran analogues. researchgate.netthieme-connect.com

Solvent Effects and Reaction Condition Tuning

The optimization of reaction conditions, particularly the choice of solvent, is critical in the synthesis of benzofuran derivatives. The solvent can influence reactant solubility, reaction rates, and even the reaction pathway itself. rsc.org For instance, in palladium-catalyzed intramolecular cyclizations, a common method for forming the benzofuran ring, the polarity and coordinating ability of the solvent can significantly impact the catalytic cycle.

Research into the synthesis of 3-acylbenzofurans from 2,3-dihydrobenzofurans highlights the dramatic effect of reaction conditions. The choice between a basic or acidic catalyst and the specific solvent can selectively yield different products. nih.gov For example, using potassium carbonate in a solvent like tetrahydrofuran (B95107) (THF) might favor one pathway, while an acid catalyst such as p-toluenesulfonic acid in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can lead to an entirely different structural isomer. nih.gov

In the synthesis of benzofuran-2-ones, acetic acid proved to be a superior solvent compared to options like dichloromethane, especially when used at elevated temperatures (120 °C). nih.gov This condition facilitated a lactonization reaction, achieving yields as high as 80-86%, whereas other conditions resulted in complex mixtures or recovery of starting materials. nih.gov This underscores the importance of empirical tuning of both solvent and temperature to optimize outcomes.

The following table illustrates how reaction conditions can be tuned to selectively synthesize different benzofuran isomers from the same precursor.

Table 1: Selective Synthesis of Benzofuran Isomers based on Reaction Conditions

| Precursor | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Dihydro-2-(methoxy(phenyl)methyl)-3-phenyl-1-benzofuran | K₂CO₃, THF, r.t. | 3-Benzoyl-2-phenyl-1-benzofuran | 95% | nih.gov |

Temperature is another crucial parameter. Many cyclization and coupling reactions for benzofuran synthesis require heating, often ranging from 80 °C to 120 °C, to proceed at a reasonable rate. nih.govnih.gov However, excessively high temperatures can lead to side reactions and decomposition. Therefore, careful temperature control is essential for maximizing yield and purity.

Novel Synthetic Paradigms and Green Chemistry Applications

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods for benzofuran derivatives, aligning with the principles of green chemistry. elsevier.es These novel paradigms focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

One prominent green approach is the use of heterogeneous catalysts, which can be easily recovered and reused. For example, palladium nanoparticles have been employed for one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions, with the catalyst being recyclable without significant loss of activity. organic-chemistry.org Similarly, a palladium-copper catalyst on a carbon support (Pd-Cu/C) has been used to prepare benzofurans in pure water, completely avoiding organic solvents. divyarasayan.org

Microwave-assisted synthesis (MWI) represents another green technique, as it can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org This has been successfully applied to obtain various benzofuran derivatives.

The use of alternative, greener solvents is a cornerstone of this paradigm shift. Water is an ideal green solvent, and its use has been demonstrated in copper-catalyzed transformations of ketone derivatives to form benzofurans. organic-chemistry.org Ionic liquids have also been explored as recyclable reaction media for palladium-catalyzed intramolecular Heck reactions to generate the benzofuran scaffold. nih.gov Furthermore, deep eutectic solvents, such as a mixture of glycerol (B35011) and potassium carbonate, have been utilized for reactions like the Willgerodt–Kindler synthesis of thioamides from benzofuran ketones. nih.gov

Catalysis with more abundant and less toxic metals is also a key area of research. Nickel-catalyzed cross-coupling and intramolecular addition reactions have emerged as viable alternatives to palladium-based systems for constructing the benzofuran ring. nih.govorganic-chemistry.org

The table below summarizes several green chemistry approaches applicable to the synthesis of benzofuran analogues.

Table 2: Green Synthetic Approaches for Benzofuran Synthesis

| Method | Catalyst / Reagent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Palladium Nanoparticles | Ambient Conditions | Recyclable catalyst, mild conditions | organic-chemistry.org |

| Aqueous Synthesis | Copper-TMEDA | Water | Avoids organic solvents, sustainable | organic-chemistry.org |

| Ionic Liquid Media | PdCl₂ | Ionic Liquid | Recyclable solvent/catalyst system | nih.gov |

| Deep Eutectic Solvent | K₂CO₃/Glycerol | Glycerol | Biodegradable and non-toxic solvent | nih.gov |

| Alternative Metal Catalysis | NiCl₂(PPh₃)(IPr) | Toluene | Utilizes a more abundant metal catalyst | organic-chemistry.org |

These innovative strategies not only provide more efficient routes to complex molecules like this compound but also significantly reduce the environmental impact of their synthesis. bohrium.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide detailed information about the connectivity of atoms and the types of chemical bonds present in a molecule.

Specific, experimentally determined high-resolution ¹H and ¹³C NMR data for (2-Sulfamoyl-1-benzofuran-5-yl) acetate (B1210297) are not available in the reviewed literature. Such data would be essential for unequivocally assigning the chemical shifts and coupling constants for each proton and carbon atom, confirming the substitution pattern on the benzofuran (B130515) ring and the presence of the sulfamoyl and acetate moieties. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would further elucidate the connectivity and spatial relationships between atoms. Without this primary data, a detailed analysis remains speculative.

While specific FT-IR spectra for (2-Sulfamoyl-1-benzofuran-5-yl) acetate are not published, the expected characteristic absorption bands can be predicted based on its functional groups. Key vibrational frequencies would include those for the sulfamoyl group (S=O stretches), the ester carbonyl group (C=O stretch), and various C-H and C-O bonds within the benzofuran core. However, without experimental data, a precise table of observed frequencies cannot be generated.

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₉NO₅S, the expected exact mass can be calculated. An experimental HRMS measurement would be required to verify this calculated mass, thereby confirming the molecular formula. This experimental verification is not currently available in the literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing insights into its conformation and how it interacts with neighboring molecules.

No single-crystal X-ray diffraction studies have been published for this compound. Therefore, no information is available regarding its crystal system, space group, or unit cell dimensions. A crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonds involving the sulfamoyl N-H groups and the oxygen atoms of the acetate and sulfonyl groups. Furthermore, it would show any potential π-π stacking interactions between the aromatic benzofuran rings, which are common in related structures.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Elucidation (If applicable to chiral analogues)

While "this compound" is an achiral molecule and therefore does not exhibit a VCD or ECD spectrum, these techniques are paramount in the study of its chiral analogues. Chiroptical methods like ECD and VCD provide detailed information about the stereochemical arrangement of atoms in a molecule.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. This technique is particularly sensitive to the electronic transitions of chromophores within a chiral environment. For chiral benzofuran derivatives, the fused benzene (B151609) and furan (B31954) rings constitute a significant chromophore. rsc.org The sign and intensity of the Cotton effects in an ECD spectrum can be correlated with the absolute configuration of the stereogenic centers. For instance, studies on other chiral heterocyclic compounds have successfully used ECD to establish the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry arising from the vibrational modes of a molecule. This technique is highly sensitive to the conformational flexibility and absolute configuration of chiral molecules. For chiral analogues of sulfamoyl-benzofurans, VCD could offer rich structural information, particularly for resolving the stereochemistry of complex side chains or stereogenic centers near the sulfamoyl group.

The application of these techniques to chiral benzofuran analogues is a powerful tool for unambiguous stereochemical assignment, which is often a critical aspect in the development of new chemical entities with specific biological functions. nih.gov

Advanced Chiroptical Spectroscopy for Absolute Configuration Assignment

The absolute configuration of chiral benzofuran derivatives can be unequivocally determined using advanced chiroptical spectroscopy. rsc.org This often involves a combined approach of experimental measurements and theoretical calculations. The process typically includes the synthesis of the chiral compound, followed by the measurement of its chiroptical properties, such as optical rotation and ECD spectra.

A common methodology for assigning the absolute configuration of a novel chiral benzofuran derivative is to compare its experimental ECD spectrum with the theoretically calculated spectra for all possible stereoisomers. This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), allows for the reliable assignment of the absolute configuration. For example, the absolute configuration of newly synthesized benzofuran fused azocine (B12641756) derivatives has been determined using X-ray crystallography, which then serves as a benchmark for spectroscopic data. rsc.org

In a study on steroids with 2,3-dihydro-1-benzofuran chromophores, a helicity rule was established where the P/M helicity of the heteroring corresponds to a negative/positive Circular Dichroism (CD) signal. rsc.org This demonstrates how chiroptical spectroscopy can be used to establish structure-property relationships for assigning absolute configurations in a class of related compounds.

Below is a table summarizing chiroptical techniques and their applications in the structural elucidation of chiral benzofuran analogues.

| Spectroscopic Technique | Information Provided | Application to Chiral Benzofuran Analogues |

| Optical Rotation (OR) | Measures the rotation of plane-polarized light by a chiral sample. | Preliminary indication of chirality and enantiomeric purity. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Determination of absolute configuration by comparing experimental and calculated spectra. Elucidation of electronic transitions in the benzofuran chromophore. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Detailed conformational analysis and absolute configuration determination based on vibrational modes. |

| X-ray Crystallography | Provides the precise three-dimensional atomic coordinates of a crystalline sample. | Unambiguous determination of absolute configuration, which can be used to validate chiroptical spectroscopy data. rsc.org |

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, electronic landscape, and chemical reactivity. These methods solve the Schrödinger equation, or approximations of it, to model the behavior of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net For this compound, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

These calculations provide a detailed picture of the molecule's three-dimensional structure, which is fundamental to its reactivity and interaction with biological macromolecules. Furthermore, DFT is used to compute various electronic properties that dictate the molecule's reactivity profile. researchgate.net Analysis of the distribution of electron density and Mulliken atomic charges can identify electron-rich and electron-deficient regions, which are crucial for predicting how the molecule will interact with other chemical species. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from DFT calculations, offering quantitative measures of the molecule's stability and reactivity. irjweb.commdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of these orbitals and the gap between them are critical parameters in determining molecular reactivity.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.commdpi.com For a molecule like this compound, FMO analysis can predict its electron-donating and accepting capabilities. The distribution of the HOMO and LUMO across the benzofuran scaffold, sulfamoyl group, and acetate moiety reveals the most probable sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for understanding potential reaction mechanisms and charge-transfer interactions within the molecule. irjweb.com

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | 4.0 to 7.0 |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting molecular reactivity, intermolecular interactions, and sites for electrophilic and nucleophilic attack. researchgate.netscispace.com The map uses a color spectrum to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an EPS map would likely show significant negative potential localized around the oxygen atoms of the sulfamoyl and acetate groups, as well as the furan oxygen, highlighting these as key sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the sulfamoyl group and the aromatic ring would likely exhibit positive potential, indicating their role as potential hydrogen bond donors or sites for nucleophilic interaction.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

The benzofuran scaffold and the sulfamoyl group are present in numerous compounds with known biological activities. Molecular docking can be used to predict the binding interactions of this compound with several important enzyme targets.

Carbonic Anhydrases (CAs): The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group found in many potent carbonic anhydrase inhibitors. nih.govmdpi.com Docking studies of similar sulfonamides into the active site of CA isoforms (e.g., CA II, CA IX) typically show the deprotonated sulfonamide coordinating directly with the catalytic Zn²⁺ ion. nih.gov Additional hydrogen bonds are often formed with key residues like Thr199 and Gln92, while the heterocyclic ring (benzofuran in this case) engages in hydrophobic interactions with residues such as Val143 and Phe131. nih.govhelsinki.fi

Cyclooxygenase-2 (COX-2): Benzofuran derivatives have been investigated as selective COX-2 inhibitors. nih.govresearchgate.net Docking simulations predict that these compounds bind within the enzyme's active site, forming crucial hydrogen bonds with residues like Tyr385 and Arg120, and establishing hydrophobic contacts with Val349 and Leu352. japer.in The sulfamoyl group of the title compound could potentially interact with the polar residues lining the active site.

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. mdpi.com Docking studies of PI3K inhibitors often show interactions within the ATP-binding pocket. A benzofuran derivative has demonstrated a dual inhibitory effect on PI3K and VEGFR-2, with docking simulations revealing key binding modes. nih.gov For PI3K, important interactions typically involve hydrogen bonds with residues in the hinge region and hydrophobic interactions with residues like Ile932. mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. nih.gov Docking studies of VEGFR-2 inhibitors, including benzofuran-containing compounds, show that they typically occupy the ATP-binding site in the kinase domain. A critical interaction is often a hydrogen bond with the backbone of Asp1046 in the DFG motif, which stabilizes the inactive conformation of the enzyme. nih.govmdpi.com Additional hydrogen bonds and hydrophobic interactions with residues such as Cys1045 further anchor the ligand in the binding pocket. mdpi.com

| Biological Target | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|

| Carbonic Anhydrase II (CA II) | Zn²⁺, Thr199, Gln92, Phe131 | Coordination with Zn²⁺ (sulfamoyl), H-bonding, Hydrophobic interactions |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr385, Val349 | H-bonding, Hydrophobic interactions |

| Phosphoinositide 3-kinase (PI3K) | Val851, Ile932, Asp933 | H-bonding (hinge region), Hydrophobic interactions |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Asp1046, Cys1045 | H-bonding (DFG motif), Hydrophobic interactions |

After generating potential binding poses, docking algorithms use scoring functions to rank them. These functions estimate the binding free energy of the ligand-protein complex, with lower scores (more negative values) generally indicating more favorable binding. ekb.eg The resulting score, often expressed in kcal/mol, provides a prediction of the ligand's binding affinity.

To ensure the reliability of the docking protocol, it is often validated by redocking a known co-crystallized ligand into the protein's active site. If the docking program can accurately reproduce the experimental binding pose (typically with a root-mean-square deviation or RMSD of less than 2.0 Å), the protocol is considered validated. japer.in The predicted binding affinities for novel compounds, like this compound, can then be compared to those of known inhibitors to estimate their potential potency. These predictions provide a valuable, albeit qualitative, assessment that helps prioritize compounds for synthesis and experimental testing.

| Inhibitor Class | Target | Reported Binding Energy Range (kcal/mol) |

|---|---|---|

| Quinazolin-diones | SARS-CoV-2 Mpro | -7.9 to -9.6 ekb.eg |

| Bis-indolyl Conjugates | Tankyrase | -9.2 to -9.6 mdpi.com |

| Azine-indoles | CDK-5 | -7.1 to -8.3 mdpi.com |

Computational Chemistry and Molecular Modeling Investigations of this compound

Extensive literature searches did not yield specific computational chemistry and molecular modeling studies for the compound this compound. While computational methods are widely applied to the broader class of benzofuran derivatives, research focusing on the specific molecular dynamics, quantitative structure-activity relationships (QSAR), and reaction mechanisms of this particular molecule is not publicly available in the retrieved search results. Therefore, the following sections on its computational investigations cannot be populated with specific research findings.

Computational Chemistry and Molecular Modeling Investigations

General computational approaches are frequently employed to understand the behavior and properties of organic molecules like benzofurans. These studies can provide valuable insights into their conformational preferences, interactions with biological targets, and reactivity. However, without specific studies on (2-Sulfamoyl-1-benzofuran-5-yl) acetate (B1210297), a detailed analysis is not possible.

No molecular dynamics simulation studies were found for (2-Sulfamoyl-1-benzofuran-5-yl) acetate. Such simulations would typically investigate the compound's behavior over time in different environments.

Information regarding the conformational dynamics of this compound in solution or at receptor binding sites is not available in the current literature. This type of analysis would reveal the flexibility of the molecule and its preferred shapes, which are crucial for its biological activity.

There are no available studies on the dynamic behavior of ligand-receptor complexes involving this compound. Research in this area would explore the stability of the compound's binding to a biological target and the specific interactions that govern this process.

Specific QSAR models for this compound have not been reported. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

There are no predictive QSAR models specifically developed for the biological activity of this compound or a closely related series of sulfamoyl-benzofurans.

Without a QSAR study, the key molecular descriptors that govern the activity of this compound remain unidentified. These descriptors are physicochemical properties or structural features that are correlated with a molecule's biological function.

No computational studies on the reaction mechanisms involving this compound were found. Such research would use computational methods to map out the energetic pathways of chemical reactions, providing insights into their feasibility and kinetics.

Biological Activity Profiling and Mechanistic Investigations

Enzyme Inhibition Studies

There is no specific information detailing the enzyme inhibitory properties of (2-Sulfamoyl-1-benzofuran-5-yl) acetate (B1210297).

Carbonic Anhydrase (CA) Inhibition (hCA I, hCA II, mtCA1-3 isoforms)

While related benzofuran-based sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, no such data exists for (2-Sulfamoyl-1-benzofuran-5-yl) acetate. Research on analogous compounds has shown that the benzofuran (B130515) scaffold can be a valuable component in the design of potent and selective CA inhibitors. For instance, some benzofuran-based sulfonamides have demonstrated low nanomolar inhibition constants (Kᵢ) against isoforms like hCA I, II, IX, and XII. However, without specific testing of this compound, its inhibitory potential against these, or the mitochondrial isoforms (mtCA1-3), remains unknown.

Determination of Inhibition Potency (IC₅₀, Kᵢ)

There are no published IC₅₀ or Kᵢ values for the inhibition of any carbonic anhydrase isoform by this compound.

Isoform Selectivity Profiling

The selectivity profile of this compound against different carbonic anhydrase isoforms has not been determined.

Mechanism of Enzyme Inhibition

Generally, sulfonamide-based carbonic anhydrase inhibitors function by coordinating to the zinc ion within the enzyme's active site. However, specific mechanistic studies for this compound have not been conducted to confirm this or to elucidate any other potential mechanisms of action.

Aromatase and Steroid Sulfatase Inhibition

The potential for this compound to act as an inhibitor of aromatase and steroid sulfatase has not been explored in the available scientific literature. Studies on other benzofuran derivatives, particularly benzofuran ketone sulfamates, have indicated that this chemical class can exhibit dual inhibitory activity against these two enzymes, which are important targets in hormone-dependent cancers.

Dual Inhibitory Activity Assessment

No assessment of the dual inhibitory activity of this compound against aromatase and steroid sulfatase has been reported.

Based on a thorough review of the available scientific literature, there is currently no specific research data published on the compound "this compound" that directly addresses its activity in the areas outlined in your request.

The search results contain information on the biological activities of various other benzofuran derivatives, including their potential as dual PI3K/VEGFR2 inhibitors and as anti-inflammatory agents through COX inhibition. For instance, studies on different benzofuran hybrids have shown potent dual inhibition of PI3K and VEGFR-2, and computational docking studies have been performed on these related compounds. nih.govnih.gov Similarly, the anti-inflammatory potential of the benzofuran scaffold has been investigated, with some derivatives being docked on the active site of the COX-2 enzyme. nih.govresearchgate.net

However, these findings are for compounds with different substitution patterns on the benzofuran core and cannot be directly attributed to "this compound". The core instructions for this task require focusing solely on the specified compound and strictly adhering to the provided outline.

Therefore, as no specific data exists in the provided search results for "this compound" concerning:

Computational molecular dynamics insights into its binding

Its dual inhibitory effects on PI3K and VEGFR2

Specific target engagement studies

Its selective inhibition of COX-1 and COX-2 isoforms

The mechanistic basis of its potential anti-inflammatory action

It is not possible to generate the requested article without violating the core requirements of scientific accuracy and strict adherence to the specified subject matter. To provide such an article would require speculating and extrapolating data from other, structurally different molecules, which would be scientifically unsound.

Other Relevant Enzyme Target Investigations

Although specific enzyme inhibition studies for this compound have not been detailed, the broader class of sulfamoyl-containing heterocyclic compounds has been investigated against various enzymatic targets. For instance, derivatives containing a sulfamoyl group have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II, which is a key target for antiglaucoma drugs. nih.gov

In other research, a series of sulfamoyl benzamide (B126) derivatives were synthesized and evaluated as selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating nucleotide signaling. semanticscholar.org Furthermore, benzofuran hybrids have been designed and studied as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy. nih.gov These studies suggest that the sulfamoyl-benzofuran scaffold has the potential to interact with a range of biologically important enzymes.

Antiproliferative Activity against Cancer Cell Lines (in vitro studies)

The cytotoxic effects of benzofuran-containing compounds against various cancer cell lines have been an active area of research.

Specific cytotoxicity data for "this compound" against the specified cancer cell lines is not available in the reviewed literature. However, numerous studies have reported the antiproliferative activities of various synthetic benzofuran derivatives.

For example, a novel series of benzofuran derivatives was evaluated for anticancer activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3) cell lines. One of the lead compounds demonstrated IC50 values in the range of 11–17 µM against HepG2 and PC3 cell lines. nih.gov

In another study focusing on breast cancer cell lines, synthetic derivatives have shown significant cytotoxicity. For instance, certain derivatives exhibited IC50 values of 5.3 ± 0.69 µM and 3.54 ± 0.76 µM against MDA-MB-231 and MCF-7 cells, respectively. nih.gov Another synthetic compound, CYT-Rx20, showed inhibitory activity on MCF-7 and MDA-MB-231 cell lines with IC50 values of 0.81 ± 0.04 µg/mL and 1.82 ± 0.05 µg/mL, respectively. nih.gov

The following table summarizes the cytotoxic activities of several synthetic derivatives against various human cancer cell lines, illustrating the potential of these scaffolds in cancer research.

| Compound Class | Cell Line | IC50 Value | Reference |

| Benzofuran derivative | HePG2 | 11-17 µM | nih.gov |

| Benzofuran derivative | PC3 | 11-17 µM | nih.gov |

| Synthetic derivative DL-3 | MDA-MB-231 | 5.3 ± 0.69 µM | nih.gov |

| Synthetic derivative DL-3 | MCF-7 | 3.54 ± 0.76 µM | nih.gov |

| Synthetic derivative CYT-Rx20 | MCF-7 | 0.81 ± 0.04 µg/mL | nih.gov |

| Synthetic derivative CYT-Rx20 | MDA-MB-231 | 1.82 ± 0.05 µg/mL | nih.gov |

Investigation of Apoptosis Induction Pathways

Several benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways. For instance, the novel benzofuran derivative, BL-038 (2-amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate), has been demonstrated to cause apoptosis in human chondrosarcoma cells. mdpi.com This induction is mediated by the intrinsic mitochondria-mediated apoptotic pathway, which involves the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. mdpi.com This process leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and caspase-3, ultimately resulting in the cleavage of poly (ADP-ribose) polymerase (PARP) and the execution of apoptosis. mdpi.com

Furthermore, studies on other benzofuran derivatives have highlighted their ability to modulate the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of apoptosis. For example, treatment with BL-038 led to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak. mdpi.com Similarly, benzofuran-isatin conjugates have been found to significantly inhibit the expression of the anti-apoptotic Bcl-2 protein and increase the level of cleaved PARP, leading to apoptosis in colon cancer cells. tandfonline.com

Another benzofuran derivative, ACDB (2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate), has been shown to induce apoptosis in human chondrosarcoma cells through both mitochondrial dysfunction and endoplasmic reticulum (ER) stress. nih.gov The ACDB-induced apoptosis was associated with the upregulation of Bcl-2 family members, release of cytochrome c, and subsequent activation of caspases-3. nih.gov Benzofuran-substituted chalcone (B49325) derivatives have also been found to induce apoptosis via the extrinsic pathway in human lung and breast cancer cells. uludag.edu.tr

The tumor suppressor protein p53 also appears to play a role in the apoptotic activity of some benzofuran derivatives. A synthetic benzofuran lignan (B3055560) derivative known as Benfur has been shown to induce apoptosis in p53-positive cells. nih.gov In contrast, certain benzofuran-2-acetic ester derivatives have been found to induce apoptosis in breast cancer cells by upregulating the p21Cip/WAF1 gene in a p53-independent manner. nih.gov

Table 1: Apoptosis Induction by Benzofuran Derivatives

| Compound/Derivative | Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| BL-038 | Human chondrosarcoma (JJ012, SW1353) | Induction of apoptosis | Mitochondrial dysfunction, ROS production, caspase activation mdpi.com |

| Benzofuran-isatin conjugates (5a and 5d) | Colon cancer (SW-620) | Induction of apoptosis | Inhibition of Bcl-2, increased cleaved PARP tandfonline.com |

| ACDB | Human chondrosarcoma | Induction of apoptosis | Mitochondrial dysfunction and ER stress nih.gov |

| Benzofuran-substituted chalcones | Human lung and breast cancer | Induction of apoptosis | Extrinsic pathway uludag.edu.tr |

| Benfur (a benzofuran lignan) | Jurkat T-cells (p53-positive) | Induction of apoptosis | p53-dependent pathway nih.gov |

| Benzofuran-2-acetic ester derivatives | Breast cancer cells | Induction of apoptosis | Upregulation of p21Cip/WAF1 (p53-independent) nih.gov |

Cell Cycle Progression Analysis

In addition to inducing apoptosis, certain benzofuran derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This arrest can prevent cancer cells from proliferating and can also sensitize them to apoptosis.

A notable example is the synthetic benzofuran lignan derivative, Benfur, which has been shown to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.govnih.gov This G2/M arrest is associated with an increase in the levels of p21, p27, and cyclin B, and is mediated through a p53-dependent pathway. nih.gov

Other studies have also reported the ability of benzofuran derivatives to induce cell cycle arrest. For instance, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors, which can lead to cell cycle arrest. researchgate.net One such compound was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. researchgate.net

Table 2: Cell Cycle Arrest Induced by Benzofuran Derivatives

| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes |

|---|---|---|---|

| Benfur (a benzofuran lignan) | Jurkat T-cells | G2/M | Increased p21, p27, cyclin B; p53-dependent nih.govnih.gov |

| 3-(piperazinylmethyl)benzofuran derivative | MCF-7 (breast cancer) | G1 | CDK2 inhibition researchgate.net |

Antioxidant Activity Assessment (in vitro methods)

Benzofuran derivatives have attracted significant attention for their antioxidant properties. nih.govnih.gov The antioxidant potential of these compounds is often evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to assess the antioxidant activity of chemical compounds. Several studies have demonstrated the capacity of benzofuran derivatives to scavenge these radicals.

For example, a series of synthesized benzofuran derivatives were tested for their in vitro antioxidant activity using the DPPH method, with some compounds exhibiting very good activity. nih.gov Another study on indeno-benzofuran derivatives also reported their ability to scavenge DPPH free radicals. researchgate.net Furthermore, benzofuran–stilbene hybrid compounds have been studied for their antioxidative activities, with the O–H bond breakage being identified as a key factor in their radical scavenging mechanism. rsc.org

Investigation of Other Biological Activities (e.g., Antiviral, Anti-HIV, Inhibition of Snake Venom Enzymes)

The biological activities of benzofuran derivatives extend beyond their anticancer and antioxidant effects. Researchers have explored their potential as antiviral, anti-HIV, and enzyme inhibitory agents.

Benzofuran derivatives have been identified as a novel chemical scaffold for the development of broad-spectrum antivirals. nih.govunica.it Some derivatives have been shown to act as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons and inhibiting the replication of viruses such as human coronaviruses, including SARS-CoV-2. nih.govunica.it Other studies have reported the antiviral activity of new benzofuran derivatives against a number of DNA and RNA viruses, including respiratory syncytial virus and influenza A virus. nih.gov

In the context of HIV, several benzofuran derivatives have been investigated for their anti-HIV activity. nih.govnih.gov Some 3-benzoylbenzofurans have been identified as potent inhibitors of HIV-1, acting as non-nucleoside reverse transcriptase inhibitors. nih.gov Other novel benzofuran derivatives have also shown moderate anti-HIV activity by reducing the viral cytopathic effect. nih.gov

Furthermore, the potential of various compounds to inhibit snake venom enzymes has been an area of active research. While specific studies on the inhibition of snake venom enzymes by this compound were not found, synthetic inhibitors are being explored as a complement to traditional antivenom therapy. nih.govmdpi.com Given the diverse enzyme inhibitory activities of benzofurans, this is a plausible area for future investigation. nih.gov

Table 3: Other Biological Activities of Benzofuran Derivatives

| Activity | Compound/Derivative Class | Specific Target/Virus | Observed Effect |

|---|---|---|---|

| Antiviral | Benzofuran derivatives | Human coronavirus 229E, SARS-CoV-2 | Inhibition of viral replication via STING agonism nih.govunica.it |

| Antiviral | 1-(7-alkoxy-2-benzofuranyl)ethanones | Respiratory syncytial virus | Specific antiviral activity nih.gov |

| Anti-HIV | 3-Benzoylbenzofurans | HIV-1 | Inhibition of reverse transcriptase nih.gov |

| Anti-HIV | Thiazolidinone and thiazole (B1198619) derivatives of benzofuran | HIV-1 | Reduction of viral cytopathic effect nih.gov |

| Enzyme Inhibition | General benzofuran derivatives | Various enzymes | Reported as efficient enzyme inhibitors (e.g., carbonic anhydrase, tyrosinase) nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drugs. For benzofuran derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological effects. nih.govresearchgate.net

Earlier SAR studies on benzofuran derivatives with anticancer activity found that substitutions at the C-2 position, particularly with ester or heterocyclic rings, were crucial for their cytotoxic activity. nih.gov The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that enhance binding affinity. nih.gov

The nature of the substituent on the sulfamoyl group in related sulfonamide-containing heterocyclic compounds has also been shown to be important for their biological activity. For example, in a series of sulfamoyl benzamidothiazoles, modifications at various sites of the molecule led to the identification of more potent compounds.

Furthermore, SAR studies on sulfonyl or sulfonamide-containing heterocyclic derivatives have revealed that the presence and position of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence their antibacterial activity. acu.edu.in For instance, a chloro group at the C-4 position of a phenyl ring was found to boost antibacterial activity. acu.edu.in

Influence of Substituent Position and Nature on Biological Potency

The biological potency of benzofuran derivatives is highly sensitive to the type and location of substituents on the benzofuran scaffold. nih.gov For instance, in a series of benzofuran-based sulfonamides designed as carbonic anhydrase inhibitors, substitutions on the benzofuran ring and the sulfonamide moiety significantly influenced their inhibitory activity and selectivity against different isoforms. nih.govnih.gov

One study on novel benzofuran-based sulfonamides revealed that these compounds are potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes. The inhibitory activities, expressed as inhibition constants (Ki), varied depending on the substituents. For example, compound 9c in the study, a benzofuran sulfonamide derivative, exhibited a Ki of 10.0 nM against hCA IX, which was 2.5 times more potent than the standard drug acetazolamide (B1664987) (AAZ). nih.gov In contrast, compound 5a was the most potent inhibitor of hCA XII with a Ki value of 10.1 nM. nih.gov These findings underscore the critical role of the substitution pattern in determining the biological potency and selectivity of benzofuran sulfonamides.

The position of the substituent is also a critical determinant of biological activity. For example, in a series of benzene-sulfonamide-based benzofuran derivatives, the inclusion of hydrophilic groups like piperidine (B6355638) on the benzofuran ring was found to significantly improve the compound's physicochemical properties and antiproliferative activity. mdpi.com While direct data for this compound is not available, the existing literature on related compounds suggests that the C-5 position is a viable site for modification to modulate biological activity. Earlier structure-activity relationship (SAR) studies of benzofuran derivatives have indicated that substitutions at the C-2 position are crucial for cytotoxic activity. nih.gov

Interactive Data Table: Inhibitory Activity of Selected Benzofuran-Based Sulfonamides against Carbonic Anhydrase Isoforms. nih.gov

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 4a | >10000 | 200.7 | 33.3 | 26.9 |

| 4b | >10000 | 250.3 | 45.2 | 38.8 |

| 5a | >10000 | 198.6 | 40.5 | 10.1 |

| 5b | 987.3 | 145.2 | 27.7 | 32.5 |

| 9a | >10000 | 230.5 | 32.8 | 45.3 |

| 9b | 394.2 | 196.4 | 25.4 | 19.8 |

| 9c | 489.7 | 571.2 | 10.0 | 20.1 |

| AAZ * | 250 | 12 | 25 | 5.7 |

*Acetazolamide (standard drug)

Role of the Sulfamoyl and Acetate Groups in Molecular Recognition

The sulfamoyl (-SO₂NH₂) and acetate (-OCOCH₃) groups of this compound are expected to play significant roles in its interaction with biological targets.

The acetate group at the C-5 position can influence the molecule's pharmacokinetic and pharmacodynamic properties. Ester groups, such as acetate, can be hydrolyzed by esterases in the body, which can be a mechanism for prodrug activation or metabolic clearance. The presence of the acetate group can increase the lipophilicity of the molecule compared to a corresponding hydroxyl group, which may enhance its ability to cross cell membranes. nih.gov However, the impact of an acetate group on biological activity is context-dependent. In some cases, it may contribute to favorable interactions within a receptor's binding pocket, while in others, it may be sterically hindered or not contribute to binding. For example, earlier SAR studies on benzofurans have noted that ester substitutions at the C-2 position were critical for cytotoxic activity, highlighting the importance of this functional group in molecular recognition. nih.gov

Stereochemical Effects on Biological Activity

Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, as biological systems are chiral. The interaction between a drug and its target is often highly stereospecific, with one enantiomer exhibiting significantly higher potency than the other.

The development of enantioselective synthetic methods for benzofuran derivatives is an active area of research, underscoring the need for stereochemically pure compounds for biological evaluation. acs.org The synthesis of chiral isoxazoline-benzofuran-sulfonamide derivatives and the confirmation of their absolute configuration using X-ray diffraction highlight the importance of controlling stereochemistry in the design of new biologically active molecules. acs.org It is plausible that if a chiral center were introduced into the this compound molecule, for example, through modification of the acetate group or substitution on the benzofuran ring, the resulting enantiomers or diastereomers would exhibit different biological activities.

Preclinical in Vivo Studies in Animal Models

Pharmacological Efficacy Assessment in Disease Models

To determine the potential therapeutic utility of a compound, its effects are studied in established animal models that mimic human diseases.

Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds. researchgate.netspringernature.com The injection of carrageenan, a sulfated polysaccharide, under the plantar surface of a rodent's paw elicits a localized, acute, and non-immune inflammatory response. researchgate.netnih.gov This response is characterized by key signs of inflammation including swelling (edema), pain (hyperalgesia), and redness (erythema). springernature.com The inflammatory cascade is biphasic, involving the release of early mediators like histamine (B1213489) and serotonin, followed by the production of prostaglandins (B1171923) and cytokines. nih.gov The effectiveness of a test compound is quantified by measuring the reduction in paw volume (edema) at various time points after carrageenan administration, typically peaking around 5 hours. springernature.com

Antimicrobial Infection Models

Information regarding the evaluation of (2-Sulfamoyl-1-benzofuran-5-yl) acetate (B1210297) in antimicrobial infection models is not publicly available. These models typically involve inducing a bacterial, fungal, or viral infection in an animal and then assessing the ability of the test compound to reduce the microbial load or improve survival rates.

Preclinical Tumor Models (e.g., xenograft models)

Preclinical tumor models are indispensable for assessing the anticancer potential of new chemical entities. Xenograft models, in particular, are a cornerstone of this research. nih.gov These models involve the transplantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice. nih.govmdpi.com This allows for the in vivo growth of human tumors in a living organism, providing a platform to evaluate a compound's ability to inhibit tumor growth, induce regression, or prolong survival. oaepublish.com There are different types of xenograft models, including subcutaneous models, where tumor cells are injected under the skin, and orthotopic models, where the tumor cells are implanted in the organ of origin to better mimic the tumor microenvironment. nih.gov

Pharmacokinetic Profiling and Disposition in Preclinical Species

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These studies are vital for understanding how a compound is handled by a living system.

Absorption and Distribution Studies

No specific data on the absorption and distribution of (2-Sulfamoyl-1-benzofuran-5-yl) acetate are available. Generally, such studies determine the rate and extent to which a compound enters the bloodstream after administration and how it subsequently partitions into various tissues and organs throughout the body. Factors such as plasma protein binding are also assessed, as this can significantly influence the amount of free, active compound available to exert its effects. nih.govnih.gov

Excretion Routes

Detailed studies characterizing the primary routes of excretion for this compound and its metabolites following systemic administration in animal models have not been reported in publicly accessible scientific literature. Therefore, no data is available on the proportion of the compound eliminated through renal or fecal pathways.

Investigation of In Vivo Target Engagement and Biomarker Modulation

There is a lack of published research demonstrating the in vivo target engagement of this compound in animal models. Consequently, information on the modulation of specific biomarkers that would confirm the compound's interaction with its intended biological target in a living organism is not available.

Proof-of-Concept Studies in Relevant Animal Models

Scientific literature does not currently contain proof-of-concept studies for this compound in animal models relevant to any specific therapeutic indication. As such, there is no available data from efficacy studies that would support its potential therapeutic utility.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

The future development of (2-Sulfamoyl-1-benzofuran-5-yl) acetate (B1210297) hinges on the rational design and synthesis of new analogues with enhanced potency, selectivity, and pharmacokinetic properties. The benzofuran (B130515) scaffold offers a versatile platform for structural modification. nih.gov Medicinal chemists can systematically alter the substituents at various positions of the benzofuran ring to fine-tune its biological activity. wisdomlib.orgrsc.org

Key strategies include:

Modification of the Sulfamoyl Group: Altering the -SO₂NH₂ group at the C2 position could influence the compound's binding affinity to target proteins and its solubility.

Variation of the Acetate Ester: The acetate group at the C5 position impacts the molecule's lipophilicity and metabolic stability. Replacing it with other esters, amides, or metabolically stable groups can optimize its drug-like properties.

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) onto the benzene portion of the benzofuran core can significantly affect electronic properties and target interactions, potentially increasing cytotoxicity against cancer cells. nih.gov

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, provide efficient routes to create diverse libraries of these analogues for screening. chemrxiv.orgbiointerfaceresearch.com The goal is to develop a comprehensive understanding of the structure-activity relationships (SAR) to guide the design of next-generation compounds. rsc.org

Table 1: Structure-Activity Relationship (SAR) Insights for Benzofuran Analogues | Modification Site | Substituent Type | Potential Impact on Biological Activity | Reference(s) | | :--- | :--- | :--- | :--- | | C2 Position | Heterocyclic moieties (e.g., thiazole (B1198619), imidazole) | Can enhance anticancer and antimicrobial properties. nih.govnih.govresearchgate.net | | C3 Position | Aryl and heteroaryl groups | Installation via Pd-catalyzed C-H arylation allows for modular synthesis and diversification. chemrxiv.org | | C5 Position | Hydroxy, methoxy, or ester groups | Influences antiproliferative activity and receptor binding. nih.govmdpi.com | | Benzene Ring | Halogenation (e.g., bromine) | May increase cytotoxicity in cancer cell lines. nih.gov | | Hybrid Molecules | Chalcone (B49325), piperazine, pyrazole (B372694) hybrids | Can create synergistic cytotoxic effects against malignant tumors. nih.govnih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

While benzofuran derivatives are known for a broad spectrum of activities, including anticancer and antimicrobial effects, future research will focus on identifying novel and specific biological targets for analogues of (2-Sulfamoyl-1-benzofuran-5-yl) acetate. nih.govrsc.orgrsc.org This involves moving beyond general cytotoxicity studies to detailed mechanistic investigations.

Emerging areas of exploration include:

Enzyme Inhibition: Benzofurans have shown inhibitory activity against a range of enzymes critical in disease pathways, such as Lysine-specific demethylase 1 (LSD1), Phosphatidylinositol-3-kinases (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Future work could explore the potential of this compound derivatives as selective inhibitors of these or other enzymes.

Neurodegenerative Diseases: Certain 2-arylbenzofuran derivatives have demonstrated neuroprotective and immunomodulatory properties, suggesting potential applications in multifactorial diseases like Alzheimer's. nih.gov These compounds can interact with targets such as cholinesterases and cannabinoid receptors. nih.gov

Antiviral Activity: The benzofuran scaffold has been investigated for activity against viruses like HIV, where derivatives have shown potential as inhibitors of reverse transcriptase and protease. nih.gov Other research points to potential applications against the hepatitis C virus. rsc.orgnih.gov

Dual-Target Inhibitors: A promising strategy involves designing single molecules that can inhibit multiple targets simultaneously, such as dual CDK2/GSK-3β or PI3K/VEGFR-2 inhibitors, which could be more effective in complex diseases like cancer. nih.govnih.gov

Table 2: Potential Biological Targets for this compound Analogues

| Target Class | Specific Target(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Kinases | PI3K, VEGFR-2, CDK2 | Cancer | nih.govnih.gov |

| Epigenetic Enzymes | LSD1, HDAC6 | Cancer | mdpi.comnih.govnih.gov |

| Microtubules | Tubulin Polymerization | Cancer | mdpi.comnih.govnih.gov |

| Neuro-receptors | Cannabinoid Receptors (CB₂) | Alzheimer's Disease | nih.gov |

| Viral Enzymes | HIV Reverse Transcriptase, HIV Protease | HIV/AIDS | nih.gov |

| Other Enzymes | Cholinesterases | Alzheimer's Disease | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel benzofuran derivatives. nih.govfrontiersin.org These computational tools can analyze vast datasets to identify promising drug candidates more efficiently than traditional methods. wur.nlresearchgate.net

Applications in the context of this compound include:

De Novo Design: AI models, such as variational autoencoders and generative adversarial networks (GANs), can generate novel molecular structures based on the benzofuran scaffold that are predicted to have high affinity for a specific biological target. nih.gov

Activity Prediction: ML algorithms can be trained on existing data from known benzofuran compounds to predict the biological activity of newly designed analogues. wur.nl This allows for the prioritization of compounds for synthesis and testing, saving time and resources. nih.gov

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds early in the design phase is crucial. AI/ML models can effectively forecast these properties, reducing the likelihood of late-stage failures. nih.gov

Synthesis Planning: AI-driven tools can analyze the chemical literature to propose novel and efficient synthetic routes for complex benzofuran derivatives. digitellinc.com

Development of Advanced Delivery Systems for Enhanced Efficacy in Preclinical Models

Translating the potent in vitro activity of many benzofuran derivatives into effective in vivo efficacy in preclinical models remains a key challenge. Many promising compounds suffer from poor solubility or bioavailability. Future research will increasingly focus on developing advanced drug delivery systems to overcome these limitations.

Potential strategies include:

Nanocarriers: Encapsulating benzofuran compounds in nanocarriers, such as liposomes or polymeric nanoparticles, can improve their solubility, protect them from premature degradation, and enable targeted delivery to disease sites.

Prodrug Approaches: Modifying the lead compound into a prodrug that is converted into the active form in vivo can enhance oral bioavailability and tissue penetration. researchgate.net

These delivery systems will be essential for evaluating the therapeutic potential of compounds like this compound in animal models of diseases such as cancer or multiple sclerosis. researchgate.netjohnshopkins.edu

Collaborative Research Endeavors in Medicinal Chemistry and Chemical Biology

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future success of research into this compound and its analogues will depend on synergistic efforts between various scientific disciplines.

Key collaborations will involve:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues. chemrxiv.org

Computational Chemists: To apply AI/ML models for design and prediction. nih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo testing to determine efficacy and mechanism of action. nih.gov

Chemical Biologists: To develop molecular probes and tools to identify novel biological targets and elucidate pathways.

Such collaborative endeavors will accelerate the translation of basic research findings into potential therapeutic agents, harnessing the full potential of the versatile benzofuran scaffold. taylorandfrancis.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Sulfamoyl-1-benzofuran-5-yl) acetate, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves functionalizing the benzofuran core via sulfonylation at the 2-position and acetylation at the 5-position. Key steps include:

- Sulfamoylation : Use sulfamoyl chloride under anhydrous conditions with a base (e.g., pyridine) to minimize side reactions .

- Acetylation : Introduce the acetate group via nucleophilic acyl substitution, employing acetic anhydride and catalytic acid .

- Optimization : Monitor reaction progress using TLC or HPLC-MS. Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfamoyl chloride to benzofuran intermediate) to improve yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : Employ a multi-technique approach:

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm molecular weight and purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Verify sulfamoyl (-SO₂NH₂) and acetate (-OAc) group integration and coupling patterns.

- FT-IR : Confirm S=O stretches (~1350 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer : Prioritize assays aligned with sulfonamide and benzofuran pharmacophores:

- Enzyme inhibition : Test against carbonic anhydrase or kinase targets using fluorometric assays .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacterial strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Answer :

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 200 K .